An In-depth Technical Guide to 6-Ethyl-2-naphthalenol: Chemical Properties and Structure
An In-depth Technical Guide to 6-Ethyl-2-naphthalenol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Ethyl-2-naphthalenol, an aromatic organic compound, belongs to the naphthalenol family. It is characterized by a naphthalene scaffold substituted with an ethyl group at the 6-position and a hydroxyl group at the 2-position.[1] This document provides a comprehensive overview of its chemical properties, and structural details. While this guide aims to be a thorough resource, it is important to note that detailed, publicly available experimental protocols for the specific synthesis and analysis of 6-Ethyl-2-naphthalenol are limited. Similarly, specific biological signaling pathways involving this compound have not been extensively documented in the available literature.
Chemical Structure
The chemical structure of 6-Ethyl-2-naphthalenol consists of a fused bicyclic aromatic system (naphthalene) with two substituents. The hydroxyl (-OH) group at the C-2 position imparts phenolic properties to the molecule, while the ethyl (-CH₂CH₃) group at the C-6 position contributes to its lipophilicity.
Canonical SMILES: CCC1=CC2=C(C=C1)C=C(C=C2)O
InChI: InChI=1S/C12H12O/c1-2-9-3-4-11-8-12(13)6-5-10(11)7-9/h3-8,13H,2H2,1H3
Physicochemical Properties
A summary of the key physicochemical properties of 6-Ethyl-2-naphthalenol is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value |
| Molecular Formula | C₁₂H₁₂O |
| Molecular Weight | 172.22 g/mol |
| Appearance | Colorless to pale yellow solid[1] |
| Melting Point | 98 °C |
| Boiling Point | 322.3 °C at 760 mmHg |
| Density | 1.112 g/cm³ |
| Solubility | Sparingly soluble in water (0.053 g/L at 25 °C). Soluble in organic solvents.[1] |
| pKa | 9.75 ± 0.40 (Predicted) |
| LogP | 3.70 |
| Flash Point | 155.4 °C |
Experimental Protocols
Synthesis
A plausible synthetic route for 6-Ethyl-2-naphthalenol involves a two-step process starting from 2-methoxynaphthalene (nerolin):
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Friedel-Crafts Acylation: Reaction of 2-methoxynaphthalene with propionyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) would likely yield 6-propionyl-2-methoxynaphthalene. The reaction is typically carried out in an inert solvent like dichloromethane or nitrobenzene.
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Clemmensen Reduction: The resulting ketone can be reduced to the corresponding ethyl group using a Clemmensen reduction (amalgamated zinc and hydrochloric acid) or a Wolff-Kishner reduction (hydrazine and a strong base).
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Demethylation: The final step would involve the demethylation of the methoxy group to a hydroxyl group, which can be achieved using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr).
A patent for the synthesis of the related compound 6-hydroxy-2-naphthaldehyde initiates with "ethyl naphthol," suggesting that the ethyl group is introduced prior to the functionalization of the aldehyde group.[2]
Logical Workflow for a Proposed Synthesis:
Caption: Proposed synthetic workflow for 6-Ethyl-2-naphthalenol.
Analytical Methods
Standard analytical techniques can be employed for the characterization and quantification of 6-Ethyl-2-naphthalenol.
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High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water (or a suitable buffer) would be appropriate for the separation and quantification of 6-Ethyl-2-naphthalenol. Detection can be achieved using a UV detector, likely at a wavelength around 225 nm, which is a common absorbance maximum for naphthalenic compounds.
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Gas Chromatography-Mass Spectrometry (GC-MS): For volatile samples, GC-MS is a powerful tool for identification and quantification. The hydroxyl group of 6-Ethyl-2-naphthalenol may require derivatization (e.g., silylation) to improve its volatility and chromatographic behavior. The mass spectrum would provide a unique fragmentation pattern for structural confirmation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural elucidation of the synthesized compound. The spectra would show characteristic signals for the aromatic protons, the ethyl group protons, and the carbons of the naphthalene ring and the ethyl substituent.
Signaling Pathways and Biological Activity
Currently, there is a lack of specific information in the scientific literature detailing the interaction of 6-Ethyl-2-naphthalenol with biological signaling pathways. While naphthol derivatives, in general, have been investigated for a range of biological activities, including antimicrobial and anti-inflammatory effects, the specific molecular targets and mechanisms of action for 6-Ethyl-2-naphthalenol have not been elucidated.
Therefore, a diagram of a specific signaling pathway involving 6-Ethyl-2-naphthalenol cannot be provided at this time. Future research in this area would be necessary to identify its biological targets and delineate its mechanism of action at the molecular level.
Logical Workflow for Investigating Biological Activity:
Caption: A logical workflow for the investigation of the biological activity of 6-Ethyl-2-naphthalenol.
Conclusion
6-Ethyl-2-naphthalenol is a well-defined chemical entity with established physicochemical properties. While its synthesis and analysis can be approached using standard organic chemistry techniques, specific, detailed experimental protocols are not readily found in the public domain. The most significant gap in the current knowledge of this compound lies in its biological activity. There is no available data on its interaction with specific signaling pathways, which is a critical area for future research to explore its potential applications in drug development and other scientific fields. This guide provides a solid foundation of the known chemical and structural aspects of 6-Ethyl-2-naphthalenol and highlights the opportunities for further investigation.
